2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine
Overview
Description
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, and trifluoromethyl groups. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 4-fluoro-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Industrial production methods often employ similar halogenation techniques but on a larger scale, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine depends on its application. In pharmaceutical research, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-2-(trifluoromethyl)pyridine: Another closely related compound with different substitution patterns, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields .
Biological Activity
2-Bromo-4-fluoro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and potential pharmaceutical applications. With a molecular formula of C₆H₃BrF₃N and a molecular weight of approximately 225.99 g/mol, this compound's unique structure, characterized by the presence of bromine, fluorine, and trifluoromethyl groups, influences its reactivity and interactions with biological systems.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors, leading to modulation of specific biological pathways. The halogen substituents enhance its binding affinity to active sites on enzymes, which is crucial for its role as a precursor in the development of kinase inhibitors targeting proteins implicated in neurodegenerative diseases, such as LRRK2 (Leucine-rich repeat kinase 2) .
Biological Applications
The compound has been investigated for several applications:
- Pharmaceutical Development : It serves as an intermediate in synthesizing biologically active molecules, including potential drugs aimed at modulating cellular signaling pathways.
- Agrochemical Industry : Utilized in the synthesis of pesticides and herbicides due to its ability to influence metabolic pathways in plants .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
- Kinase Inhibition : Research indicates that this compound can act as a precursor for kinase inhibitors, particularly those targeting LRRK2. The inhibition mechanism involves interference with cellular signaling pathways, which could potentially lead to therapeutic effects in neurodegenerative diseases .
- Antiviral Activity : A study involving trifluoromethyl pyridine derivatives demonstrated that certain compounds exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). This suggests that derivatives of this compound may enhance plant resistance mechanisms through the induction of superoxide dismutase (SOD) and other protective enzymes .
- Anticancer Properties : The compound has shown promise in cancer research, where it was evaluated for its effects on cell proliferation and apoptosis in various cancer cell lines. The presence of trifluoromethyl groups is believed to enhance the anticancer activity by stabilizing interactions with target biomolecules .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₆H₃BrF₃N | Used as a precursor for kinase inhibitors |
3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine | C₆H₃BrF₃N | Targets LRRK2; involved in neurodegenerative disease research |
2-Fluoro-4-(trifluoromethyl)pyridine | C₆H₄F₄N | Lacks bromine; used for synthesizing aminopyridines |
Properties
IUPAC Name |
2-bromo-4-fluoro-3-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUSCLPQTUXHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.